molecular formula C9H16N2O3 B2937840 N-(2-hydroxycyclobutyl)morpholine-4-carboxamide CAS No. 2201702-05-6

N-(2-hydroxycyclobutyl)morpholine-4-carboxamide

Cat. No. B2937840
CAS RN: 2201702-05-6
M. Wt: 200.238
InChI Key: UGLHHONWYQJSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxycyclobutyl)morpholine-4-carboxamide, also known as OH-CycloF, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. OH-CycloF belongs to the class of cyclobutane-containing molecules, which have been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. In

Scientific Research Applications

Synthesis and Structural Elaboration

  • N-(2-hydroxycyclobutyl)morpholine-4-carboxamide derivatives have been synthesized through various chemical processes. One study describes the synthesis of novel 2-morpholine carboxylic acid derivatives. These derivatives were further converted into unique ring systems like 1-aza-4-oxabicyclo[3.3.1]non-6-one and its ortho-methoxy benzamide derivative (King & Martin, 1991).

Biological Activity and Pharmaceutical Applications

  • Some derivatives of N-(2-hydroxycyclobutyl)morpholine-4-carboxamide have shown distinct inhibition effects on cancer cell proliferation. The synthesis and biological activity of 3-amino-4-morpholino-N-[2-(trifuoromethoxy)phenyl]-1H-indazole-1-carboxamide, a compound related to the N-(2-hydroxycyclobutyl)morpholine-4-carboxamide class, has been noted for its significant anticancer properties (Lu et al., 2017).

Use in Synthesis of Organic Compounds

  • Research has explored using N-formylmorpholine, a related compound, as a green solvent in the synthesis of other organic compounds. Its chemical stability and non-toxicity make it an effective solvent for creating heterocyclic compounds (Ghasemi, 2018).

Application in Corrosion Inhibition

  • Derivatives of N-(2-hydroxycyclobutyl)morpholine-4-carboxamide, such as N-(2-chloroethyl)morpholine-4-carboxamide, have been investigated as corrosion inhibitors for mild steel in acidic media. These studies reveal the effectiveness of such compounds in protecting metal surfaces (Nnaji et al., 2017).

properties

IUPAC Name

N-(2-hydroxycyclobutyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c12-8-2-1-7(8)10-9(13)11-3-5-14-6-4-11/h7-8,12H,1-6H2,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLHHONWYQJSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC(=O)N2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxycyclobutyl)morpholine-4-carboxamide

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